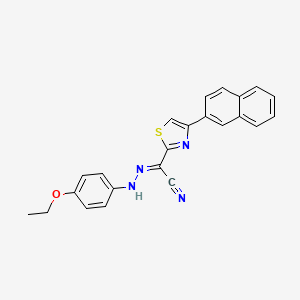

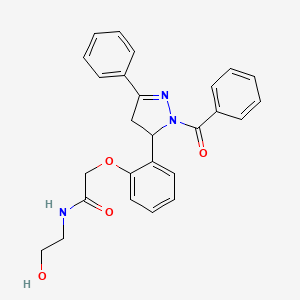

1-(3-氯苄基)-5-(3-氯苯基)-2-氧代-1,2-二氢-3-吡啶甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CBP) is a synthetic organic compound that has been used in scientific research for its various properties and applications. CBP has been found to be a useful reagent in organic synthesis and has been applied in a variety of scientific fields, including medicinal chemistry and pharmacology. CBP has also been studied for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurological disorders.

科学研究应用

未来展望

结构-活性关系研究:为了充分发挥其潜力,研究人员需要进行详细的结构-活性关系 (SAR) 研究。通过修饰特定的官能团,他们可以优化其特性以满足特定应用。

药代动力学和毒理学:了解其药代动力学 (吸收、分布、代谢和排泄) 和毒性特征对于安全有效地使用至关重要。临床前研究应评估其安全性以及潜在的不良反应。

总之,1-(3-氯苄基)-5-(3-氯苯基)-2-氧代-1,2-二氢-3-吡啶甲腈在医学、材料科学等多个领域都具有广阔的应用前景。 然而,要充分发挥其潜力并解决任何挑战,还需要进一步研究 。如果您有任何具体问题或需要更多详细信息,请随时提问!

作用机制

The exact mechanism of action of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is still not fully understood. However, it is believed that 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile acts as an inhibitor of DGAT, which is involved in the synthesis of triglycerides and other lipids. By inhibiting DGAT, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is thought to reduce the levels of triglycerides and other lipids in the body, which may be beneficial in the treatment of certain conditions, such as obesity and diabetes. In addition, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may have beneficial effects on cognitive function and memory.

Biochemical and Physiological Effects

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to have a variety of biochemical and physiological effects. For example, it has been found to reduce the levels of triglycerides and other lipids in the body, which may be beneficial in the treatment of certain conditions, such as obesity and diabetes. In addition, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may have beneficial effects on cognitive function and memory. Furthermore, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases, such as cancer and cardiovascular disease.

实验室实验的优点和局限性

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has a number of advantages and limitations when used in laboratory experiments. One advantage is that 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is relatively easy to synthesize, which makes it a convenient reagent for organic synthesis. In addition, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been found to be relatively stable and non-toxic, which makes it a safe reagent for use in laboratory experiments. However, 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is also relatively expensive, which can limit its use in certain experiments. Furthermore, the exact mechanism of action of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is still not fully understood, which can limit its use in certain research applications.

未来方向

There are a number of potential future directions for research on 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. For example, further research could be conducted to better understand the exact mechanism of action of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile and its potential therapeutic applications. In addition, further research could be conducted to explore the potential applications of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in other scientific fields, such as medicinal chemistry and pharmacology. Furthermore, further research could be conducted to explore the potential uses of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile as an inhibitor of other enzymes, such as protein kinases and phosphatases. Finally, further research could be conducted to explore the potential uses of 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in the development of new drugs and other therapeutic agents.

合成方法

1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be synthesized in a variety of ways, depending on the desired end product. One method involves the reaction of 3-chlorobenzyl bromide with 3-chlorophenyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction proceeds in two steps, with the first step involving the formation of an intermediate product, 3-chlorobenzyl-3-chlorophenyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile. In the second step, the intermediate product is reacted with sodium hydroxide to yield 1-(3-Chlorobenzyl)-5-(3-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile.

属性

IUPAC Name |

5-(3-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O/c20-17-5-1-3-13(7-17)11-23-12-16(8-15(10-22)19(23)24)14-4-2-6-18(21)9-14/h1-9,12H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNFTNYSUVVQKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C#N)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2393577.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2393580.png)

![8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2393581.png)

![(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2393582.png)

![3-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B2393588.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide](/img/structure/B2393589.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393594.png)